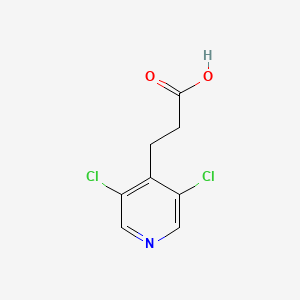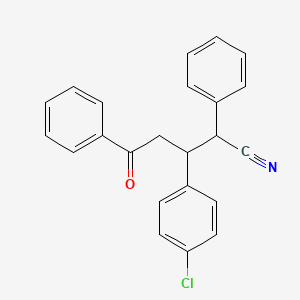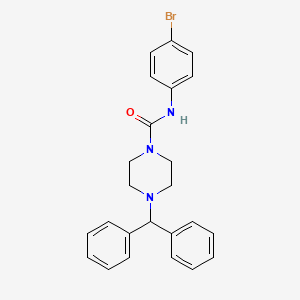![molecular formula C17H23NO2 B2752430 Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287262-23-9](/img/structure/B2752430.png)
Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Methyl 2-amino-2-(3-(2,4,5-trimethylphenyl)bicyclo[1.1.1]pentan-1-yl)acetate or MAPA.1.1]pentanyl]acetate.
Aplicaciones Científicas De Investigación
Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been studied extensively for its potential applications in various fields. In medicinal chemistry, it has been found to have antimicrobial, antifungal, and antiviral properties. It has also been studied for its potential use as a drug delivery agent and as a scaffold for the design of new drugs. In addition, this compound has been studied for its potential applications in the field of materials science, where it has been found to have promising properties as a building block for the synthesis of new materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is not fully understood. However, it has been suggested that the compound may act by inhibiting the growth of microorganisms or by interfering with the replication of viruses. In addition, it has been hypothesized that the compound may act by modulating the immune system, although further research is needed to confirm this hypothesis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound has antimicrobial, antifungal, and antiviral activity against a range of microorganisms. In addition, the compound has been shown to have cytotoxic effects against cancer cells. However, further research is needed to determine the precise biochemical and physiological effects of the compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is its potential applications in various fields, including medicinal chemistry and materials science. In addition, the compound is relatively easy to synthesize, making it accessible to researchers. However, one of the main limitations of the compound is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are several future directions for research on Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate. One area of research is the elucidation of the compound's mechanism of action, which will enable the design of more effective experiments to test its efficacy. Another area of research is the development of new applications for the compound, including its use as a drug delivery agent or as a scaffold for the design of new drugs. Finally, further research is needed to determine the safety and toxicity of the compound, which will be essential for its potential use in clinical applications.
Conclusion:
This compound is a chemical compound that has potential applications in various fields, including medicinal chemistry and materials science. The compound has been shown to have antimicrobial, antifungal, and antiviral activity, as well as cytotoxic effects against cancer cells. However, further research is needed to determine the precise biochemical and physiological effects of the compound, as well as its mechanism of action. In addition, further research is needed to determine the safety and toxicity of the compound, which will be essential for its potential use in clinical applications.
Métodos De Síntesis
The synthesis of Methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a complex process that involves several steps. The first step involves the preparation of the bicyclo[1.1.1]pentane ring system, which is achieved by the reaction of 1,3-cyclohexadiene with ethyl diazoacetate. The resulting compound is then treated with lithium aluminum hydride to produce the corresponding alcohol, which is further converted to the amine by reaction with methylamine. Finally, the amine is acetylated with acetic anhydride to produce this compound.
Propiedades
IUPAC Name |
methyl 2-amino-2-[3-(2,4,5-trimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-10-5-12(3)13(6-11(10)2)16-7-17(8-16,9-16)14(18)15(19)20-4/h5-6,14H,7-9,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBSLCDHYJGURHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)C23CC(C2)(C3)C(C(=O)OC)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(2,5-Dimethoxyphenyl)-2-[(3-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2752349.png)

![4-[4-Methoxy-3-(propan-2-yl)phenyl]-4-oxobutanoic acid](/img/structure/B2752351.png)
![N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenylacetamide hydrochloride](/img/structure/B2752353.png)

![2,5-Diphenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2752358.png)
amine](/img/structure/B2752359.png)

![2-[4-(4-chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2752365.png)

![(E)-2-(benzo[d]thiazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2752367.png)
![5-Chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2752369.png)
